N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide
Descripción
This compound is a benzamide derivative featuring a 4-chlorophenyl group, a dimethylsulfamoyl substituent at the 4-position of the benzamide core, and a 1,3-dioxo-isoindole moiety linked via a butyl chain to the nitrogen atom.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O5S/c1-29(2)37(35,36)22-15-9-19(10-16-22)25(32)30(21-13-11-20(28)12-14-21)17-5-6-18-31-26(33)23-7-3-4-8-24(23)27(31)34/h3-4,7-16H,5-6,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZNVRGAAOEMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 4-chlorophenyl intermediate.
Introduction of the Dimethylsulfamoyl Group: The next step involves the sulfonation of the intermediate to introduce the dimethylsulfamoyl group.
Attachment of the Isoindolyl Group: The final step involves the coupling of the intermediate with an isoindolyl derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Core Benzamide Modifications
The target compound’s benzamide core is substituted with a dimethylsulfamoyl group at the 4-position. Key comparisons include:
- 3-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide (ZINC2025867): Substituent: A 3-chloro group replaces the dimethylsulfamoyl moiety. Implications: The absence of the sulfamoyl group may reduce solubility or alter target interactions, as sulfonamides often enhance binding to enzymes or receptors .
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide :
Sulfamoyl Group Variations
The sulfamoyl moiety is a critical pharmacophore. Comparisons highlight:
Attached Moieties
The 1,3-dioxo-isoindole butyl chain in the target compound contrasts with other heterocyclic systems:
- Benzothiazol-2-ylidene groups () may confer rigidity, affecting conformational flexibility and binding selectivity .
Discussion
The target compound’s dimethylsulfamoyl group and isoindole-butyl chain position it uniquely among benzamide derivatives. Compared to chloro-substituted analogs (e.g., ZINC2025867), the sulfamoyl group likely improves aqueous solubility and modulates target binding, as seen in sulfonamide-based therapeutics . The isoindole moiety may confer distinct pharmacokinetic profiles relative to thiazol or imidazole systems, which are associated with antimicrobial or anticancer activities . Further studies are needed to elucidate its specific biological targets and optimize substituents for desired efficacy.
Actividad Biológica
N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its antibacterial, enzyme inhibition, and other therapeutic properties.
Chemical Structure
The compound features a chlorophenyl group, a dimethylsulfamoyl moiety, and a dioxo-isoindole structure that contributes to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with compounds similar to N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide:
- Antibacterial Activity
-
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : This compound has been tested for AChE inhibitory activity, which is crucial in the treatment of neurodegenerative diseases. The results indicated promising inhibition rates comparable to established inhibitors .
- Urease Inhibition : Urease inhibitors are vital in treating conditions like urinary tract infections and renal stones. The compound demonstrated strong inhibitory activity against urease, with certain derivatives showing IC50 values as low as 1.13 µM .
Antibacterial Screening
A recent study synthesized various derivatives of sulfonamide compounds and tested their antibacterial properties. Among them, several exhibited significant activity against pathogenic bacteria:
| Compound ID | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 |
| 7m | Bacillus subtilis | 0.63 |
| 7n | Other strains | 2.17 |
| 7o | Other strains | 1.13 |
| 7p | Other strains | 1.21 |
This table illustrates the effectiveness of selected compounds derived from similar chemical structures in combating bacterial infections .
Enzyme Inhibition Assays
The enzyme inhibition assays conducted for AChE and urease provided insights into the potential therapeutic applications of the compound:
- AChE Inhibition Assay : The method involved measuring absorbance changes at 405 nm post-reaction with acetylthiocholine iodide. Eserine was used as a positive control.
- Urease Inhibition Assay : Similar methodologies were employed to evaluate the inhibitory potency against urease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
